Ofloxacin O-glucuronide

Descripción general

Descripción

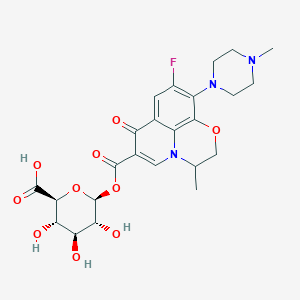

Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin results in the formation of this compound, which is an important pathway for the drug’s metabolism and excretion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ofloxacin O-glucuronide typically involves the enzymatic glucuronidation of ofloxacin. This process can be carried out using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is conducted at physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These processes are optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration.

Análisis De Reacciones Químicas

Enzymatic Glucuronidation Reaction

Ofloxacin undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) in hepatic microsomes, forming Ofloxacin O-glucuronide . The reaction involves conjugation of ofloxacin with glucuronic acid (Figure 1):

Key Findings :

-

Stereoselectivity : Rat liver microsomes produce 7-fold more S-(-)-Ofloxacin glucuronide than the R-(+)-enantiomer, despite similar values for both isomers .

-

Kinetic Parameters :

Enantiomer (nmol/min/mg) (mM) S-(-)-OFLX 1.43 0.98 1.46 R-(+)-OFLX 0.20 1.05 0.19

Competitive Inhibition Between Enantiomers

The R-(+)-enantiomer competitively inhibits S-(-)-Ofloxacin glucuronidation:

-

In Vivo Impact : Co-administration of racemic ofloxacin increases serum concentrations of S-(-)-OFLX due to metabolic competition .

Comparative Metabolism in Fluoroquinolones

Ofloxacin’s glucuronidation differs significantly from other fluoroquinolones:

Biological and Pharmacokinetic Implications

-

Excretion : 4–8% of ofloxacin is excreted as O-glucuronide in feces, while 65–80% is eliminated unchanged in urine .

-

Activity Loss : The glucuronide lacks antibacterial activity, as glucuronidation neutralizes the quinolone’s DNA gyrase inhibition .

-

Drug Interactions : Concurrent use with UGT inhibitors (e.g., probenecid) may elevate systemic ofloxacin levels .

Analytical Detection Methods

Aplicaciones Científicas De Investigación

Pharmacokinetics

Role in Metabolism Studies

Ofloxacin O-glucuronide serves as a crucial marker for studying the metabolism and pharmacokinetics of Ofloxacin. By measuring the concentration of this metabolite in biological fluids such as urine and plasma, researchers can gain insights into how Ofloxacin is absorbed, distributed, metabolized, and excreted in the body. This understanding is essential for optimizing dosing regimens and minimizing adverse effects associated with fluoroquinolone use.

Case Study: Stereoselective Glucuronidation

Research has demonstrated that Ofloxacin undergoes stereoselective glucuronidation in rat liver microsomes. The study found that S-(-)-Ofloxacin glucuronide was produced at a significantly higher rate than R-(+)-Ofloxacin glucuronide, indicating that the metabolic pathway may differ based on the enantiomer administered. This finding has implications for understanding individual variability in drug metabolism and efficacy .

Toxicology

Assessment of Safety and Toxicity

Monitoring levels of this compound can provide insights into the potential toxicity of Ofloxacin and its metabolites. Elevated levels of this metabolite may indicate an increased risk of adverse effects, particularly in patients with compromised renal function or those taking multiple medications that could interact with the glucuronidation pathway .

Research Findings

Studies have shown that the formation of glucuronides like this compound enhances the solubility and facilitates the excretion of xenobiotics from the body. Understanding these pathways can help assess the safety profiles of fluoroquinolones and guide clinical decisions regarding their use.

Drug Development

Investigating New Antibiotics

this compound's role in drug metabolism is vital for developing new fluoroquinolone antibiotics. By studying its formation and excretion pathways, researchers can better predict how new compounds will behave in vivo, which is crucial for reducing drug development failure rates .

Implications for Dosing Regimens

Research into how this compound interacts with other drugs undergoing similar metabolic pathways can inform dosing strategies to enhance therapeutic outcomes while minimizing adverse effects. For instance, drugs that inhibit UDP-glucuronosyltransferases may lead to increased levels of active Ofloxacin, necessitating careful monitoring and adjustment of dosages .

Environmental Science

Monitoring Environmental Presence

The presence and degradation of Ofloxacin and its metabolites, including this compound, in environmental samples are critical for assessing ecological impacts. Research indicates that monitoring these compounds can help understand their persistence in water systems and potential effects on microbial communities.

Case Study: Environmental Impact Assessment

Studies have been conducted to evaluate the degradation pathways of Ofloxacin in various environmental conditions, highlighting the importance of understanding how pharmaceutical contaminants behave outside clinical settings. This knowledge is essential for developing strategies to mitigate pollution from pharmaceutical waste .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Pharmacokinetics | Studying metabolism and excretion patterns | Stereoselective glucuronidation observed; crucial for optimizing dosing regimens |

| Toxicology | Assessing safety and potential toxicity | Elevated metabolite levels may indicate toxicity; important for patient monitoring |

| Drug Development | Investigating metabolic pathways for new antibiotics | Insights into pharmacokinetics can reduce drug development failure rates |

| Environmental Science | Monitoring environmental presence and degradation | Understanding persistence helps assess ecological impacts |

Mecanismo De Acción

Ofloxacin O-glucuronide itself does not exhibit antibacterial activity. its formation is a crucial step in the metabolism of ofloxacin. The parent compound, ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparación Con Compuestos Similares

Similar Compounds

Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.

Ciprthis compound: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.

Uniqueness

This compound is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and reaction conditions may vary, leading to differences in the pharmacokinetics and excretion profiles of these compounds.

Actividad Biológica

Ofloxacin O-glucuronide is a significant metabolite of the fluoroquinolone antibiotic ofloxacin, which is widely used for treating various bacterial infections. Understanding the biological activity of this compound involves exploring its metabolism, pharmacokinetics, mechanisms of action, and potential therapeutic implications.

Overview of Ofloxacin and Its Metabolite

Ofloxacin is a synthetic antibiotic belonging to the fluoroquinolone class, effective against both Gram-positive and Gram-negative bacteria. It exerts its bactericidal effect primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . The O-glucuronide form is produced through glucuronidation, a phase II metabolic process that enhances the solubility and excretion of drugs.

Metabolism and Pharmacokinetics

The metabolic pathway of ofloxacin includes several transformations, with O-glucuronidation being a key route. Studies have shown that after oral administration, ofloxacin undergoes extensive metabolism in the liver, resulting in various metabolites, including this compound . The pharmacokinetic profile indicates that approximately 65-80% of an administered dose is excreted unchanged in urine within 48 hours, while about 4-8% is eliminated via feces .

| Parameter | Value |

|---|---|

| Bioavailability | 95-100% |

| Peak serum concentration | 2-3 mg/L after 400 mg dose |

| Half-life | 5-8 hours |

| Renal excretion | 65-80% unchanged |

This compound retains some pharmacological activity related to its parent compound. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting their function and thereby disrupting DNA replication . This inhibition leads to the cessation of bacterial growth and proliferation.

Biological Activity and Cellular Effects

While the specific cellular effects of this compound are not extensively documented, it is known that glucuronides generally exhibit limited permeability across cell membranes. This characteristic suggests that their biological activity might be more relevant in terms of their role in drug metabolism rather than direct antibacterial effects .

Case Studies and Research Findings

- Isolation of Metabolites : A study involving the isolation and identification of metabolites from rats, dogs, and monkeys revealed that glucuronidation was a significant metabolic pathway for ofloxacin. Three primary metabolites were identified: unchanged ofloxacin, desmethyl ofloxacin, and the ester glucuronide (this compound) .

- Pharmacokinetic Studies : Research on the pharmacokinetics of ofloxacin indicated that its metabolites, including this compound, play a crucial role in determining the drug's efficacy and safety profile. The study highlighted how glucuronidation affects the elimination process and overall bioavailability .

- Environmental Impact : Investigations into the environmental degradation of pharmaceuticals have included studies on this compound. These studies aim to understand how this metabolite behaves in different environmental conditions, emphasizing its relevance in ecological health assessments .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUZKDACXKMSN-JSQDKGSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238082 | |

| Record name | Ofloxacin O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90293-81-5 | |

| Record name | Ofloxacin O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.